REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5](=[O:15])[C:6]2[CH:11]=[C:10]([F:12])[C:9]([CH3:13])=[C:8](I)[CH:7]=2)[CH2:3][CH2:2]1.[H-].[Na+].C([Li])CCC.[B:23](OC(C)C)([O:28]C(C)C)[O:24]C(C)C>C1COCC1>[CH:1]1([NH:4][C:5]([C:6]2[CH:11]=[C:10]([F:12])[C:9]([CH3:13])=[C:8]([B:23]([OH:28])[OH:24])[CH:7]=2)=[O:15])[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(C1=CC(=C(C(=C1)F)C)I)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(C1=CC(=C(C(=C1)F)C)I)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at −70° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining a temperature of ←70° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (20 ml)
|
Type
|
TEMPERATURE
|
Details
|
to warm to 5° C
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between saturated ammonium chloride and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated ammonium chloride, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulphate)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM/ethyl acetate
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica eluting with an ethyl acetate/DCM gradient (5-100% ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(=O)C=1C=C(C(=C(C1)B(O)O)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |